2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-bromophenyl)acetamide
Beschreibung
The exact mass of the compound 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-bromophenyl)acetamide is 447.11575 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-bromophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-bromophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BrN3O3/c1-28-20-14-25(15-21(27)23-17-8-6-16(22)7-9-17)18(12-19(20)26)13-24-10-4-2-3-5-11-24/h6-9,12,14H,2-5,10-11,13,15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDOPPLSLYFIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(4-bromophenyl)acetamide with high purity?
- Methodology : A multi-step synthesis is typically employed, starting with pyridin-2-yl-4-oxobutanal derivatives reacting with amines (e.g., 4-bromophenyl-substituted amines) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Catalysts such as palladium or copper may enhance coupling efficiency. Final purification involves column chromatography and recrystallization, validated via HPLC (>95% purity) and NMR spectroscopy .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., azepane methyl, bromophenyl). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 437.463). IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). Cross-reference with PubChem data and literature for spectral consistency .
Q. What are the critical parameters affecting yield during synthesis?
- Methodology :
- Temperature : Optimize step-specific temperatures (e.g., 80–110°C for cyclization).
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Catalysts : Pd(OAc)₂ improves cross-coupling efficiency in aryl-alkyl bond formation.
- Reaction time : Extended times (24–48 hrs) for slow equilibration steps.
Design of Experiments (DoE) can statistically optimize these parameters .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?
- Methodology :
Cross-validation : Compare NMR with X-ray crystallography (if crystals form) or computational models (DFT simulations).
Impurity analysis : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives).
Literature benchmarking : Contrast data with structurally similar compounds (e.g., ’s analogs with bromophenyl groups) .
Q. What strategies optimize the scalability of synthesis without compromising purity?
- Methodology :
- Flow chemistry : Continuous reactors (e.g., microfluidic systems) improve heat/mass transfer (see ’s diazomethane synthesis example).
- Automated purification : Flash chromatography systems with gradient elution.
- In-line analytics : UV/Vis or IR probes for real-time monitoring.
Pilot-scale trials (1–10 mmol) can identify bottlenecks (e.g., solvent recovery) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodology :
- Kinase inhibition : Use TR-FRET assays targeting kinases (e.g., EGFR, VEGFR) due to bromophenyl’s role in ATP-binding pocket interactions.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme-linked assays : Monitor acetylcholinesterase inhibition for neurological applications.
IC50 values should be compared to reference compounds (e.g., ’s oxadiazole derivatives) .
Q. How can researchers design SAR studies for derivatives of this compound?
- Methodology :
- Systematic substitution : Replace bromophenyl with Cl/F (halogen scan) or modify the azepane ring (e.g., size reduction to piperidine).
- Computational docking : Predict binding affinity changes using AutoDock Vina with protein targets (e.g., PARP-1).
- Biological testing : Prioritize derivatives with >50% activity in primary screens for secondary assays (e.g., apoptosis via flow cytometry).
’s comparative table provides a template for SAR documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
